1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its applications in various fields, including chemistry and biology. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 3-pyridinecarboxylic acid.
Protection of Pyrrolidine: Pyrrolidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Coupling Reaction: The protected pyrrolidine is then coupled with 3-pyridinecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the tert-butyl group to yield the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
N-Boc-pyrrolidine-3-carboxylic acid: This compound has a similar structure but lacks the pyridine ring.
Pyrrolidine-3-carboxylic acid: This compound is a simpler analog without the tert-butyl and pyridine groups.
4-Boc-piperazine-2-carboxylic acid: This compound has a piperazine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid (CAS No. 889945-34-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety, which contribute to its unique biological activities.
Synthesis
The synthesis typically involves:
- Protection of Pyrrolidine : Using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
- Coupling Reaction : The protected pyrrolidine is coupled with 3-pyridinecarboxylic acid using coupling reagents like EDCI and HOBt.
- Deprotection : Removal of the tert-butyl group to yield the final product.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. A study characterized the anticancer activity against A549 human lung adenocarcinoma cells, revealing structure-dependent effects:
- Compounds derived from similar structures showed varying levels of cytotoxicity.
- The compound itself demonstrated moderate activity, with post-treatment viability rates ranging from 78% to 86% at a concentration of 100 µM compared to standard treatments like cisplatin .
Compound | Viability (%) | Notes |
---|---|---|
1 (starting compound) | 78-86 | Weak anticancer activity |
Hydrazide derivative | Varies | Enhanced activity observed |
Compound with 4-dimethylamino substitution | <64 | Significant anticancer activity |
The mechanism involves interaction with specific molecular targets, acting as an inhibitor or modulator of various enzymes and receptors. This modulation affects critical biochemical pathways relevant to cancer cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens:
- Compounds were tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus.
- Results indicated varying efficacy in inhibiting bacterial growth, suggesting potential for development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrrolidine derivatives for their ability to reduce A549 cell viability. The incorporation of specific substituents influenced the overall efficacy, with certain modifications leading to enhanced cytotoxicity against both cancerous and non-cancerous cells.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a BACE-1 inhibitor through directed C(sp3)-H activation on related derivatives. This study highlighted the compound's potential in treating Alzheimer's disease by inhibiting enzyme activity associated with amyloid plaque formation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINPULFJCWKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394963 | |
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-34-0 | |
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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